![molecular formula C19H23N7 B2961543 4,5-二甲基-6-(5-{2-甲基吡唑并[1,5-a]哒嗪-4-基}-八氢吡咯并[3,4-c]吡咯-2-基)嘧啶 CAS No. 2201395-99-3](/img/structure/B2961543.png)

4,5-二甲基-6-(5-{2-甲基吡唑并[1,5-a]哒嗪-4-基}-八氢吡咯并[3,4-c]吡咯-2-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

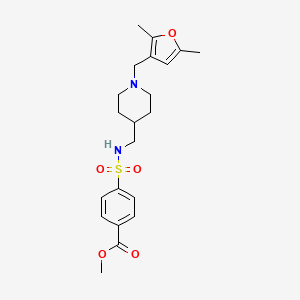

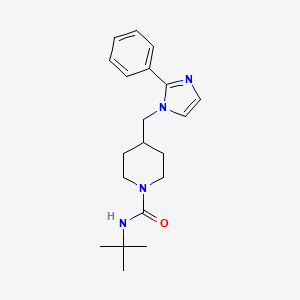

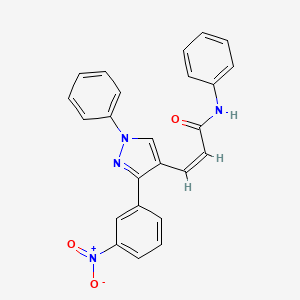

The compound “4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis

A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .科学研究应用

合成和化学性质

吡唑并[1,5-a]嘧啶,包括 4,5-二甲基-6-(5-{2-甲基吡唑并[1,5-a]哒嗪-4-基}-八氢吡咯并[3,4-c]吡咯-2-基)嘧啶的复杂结构,因其嘌呤类似物特性和生化反应中的抗代谢物特性而引起人们的兴趣,在药物研究中具有潜力,特别是对于它们的抗锥虫活性。吡唑并[1,5-a]嘧啶和相关化合物的合成涉及与 3-(5-甲基-1-(对甲苯基)-1H-1,2,3-三唑-4-基)-3-氧代丙-1-烯-1-醇钠和杂环胺或重氮盐的反应,从而产生各种杂环化合物,这些化合物可能与对该特定分子的进一步研究相关 (Abdelriheem、Zaki 和 Abdelhamid,2017 年)。

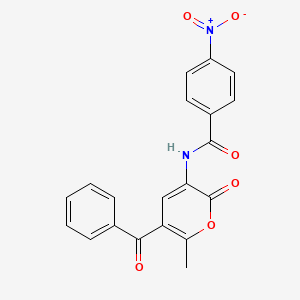

抗癌和抗炎应用

一项研究展示了通过超声辅助反应合成安替比林基-吡唑并[1,5-a]嘧啶,探索了它们的抗炎和抗癌活性。通过 X 射线晶体学和生物筛选对这些化合物(包括 N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-7-苯基吡唑并[1,5-a]嘧啶-3-甲酰胺)的结构分析突出了此类分子在医学研究中的潜力 (Kaping、Sunn、Singha 和 Vishwakarma,2020 年)。

分子结构和反应性

通过专注于吡唑并[1,5-a]嘧啶的氢键模式和骨架结构的研究,进一步深入了解了吡唑并[1,5-a]嘧啶的分子结构和反应性。这些研究提供了理解 4,5-二甲基-6-(5-{2-甲基吡唑并[1,5-a]哒嗪-4-基}-八氢吡咯并[3,4-c]吡咯-2-基)嘧啶在各种生化背景下的复杂相互作用和潜在反应性的基础知识 (Portilla、Quiroga、de la Torre、Cobo、Low 和 Glidewell,2006 年)。

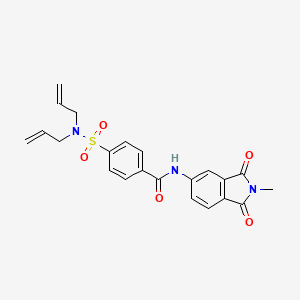

新型合成途径

研究还导致了吡唑并[1,5-a]嘧啶的新型合成途径,展示了功能化取代化合物的创造的通用性和潜力,这可能对 4,5-二甲基-6-(5-{2-甲基吡唑并[1,5-a]哒嗪-4-基}-八氢吡咯并[3,4-c]吡咯-2-基)嘧啶的合成和研究产生影响 (Shkineva、Vatsadze 和 Dalinger,2019 年)。

作用机制

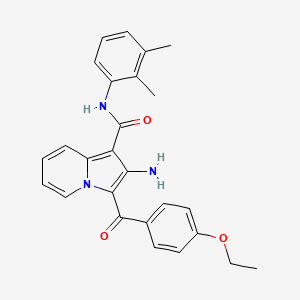

Target of Action

Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates are known to inhibit phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases, as well as modulate sirtuins .

Mode of Action

For instance, related compounds have been shown to inhibit key enzymes and modulate cellular pathways .

Biochemical Pathways

Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These pathways play crucial roles in cellular signaling, inflammation, and tissue remodeling.

Result of Action

Related compounds have been shown to inhibit key enzymes and modulate cellular pathways, leading to changes in cellular function .

属性

IUPAC Name |

4-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-methylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7/c1-12-6-17-19(20-4-5-26(17)23-12)25-9-15-7-24(8-16(15)10-25)18-13(2)14(3)21-11-22-18/h4-6,11,15-16H,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIJBJQPFQBJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3CC4CN(CC4C3)C5=NC=NC(=C5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)